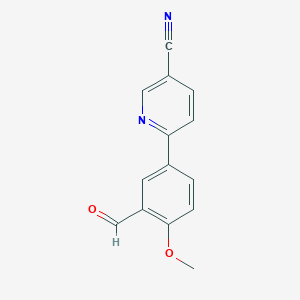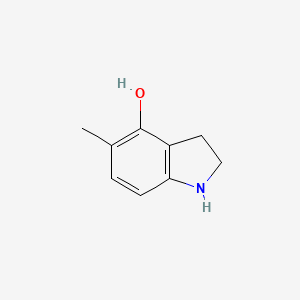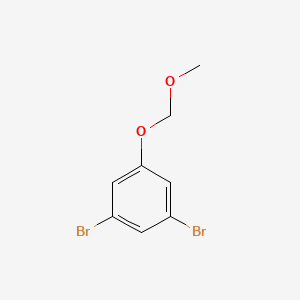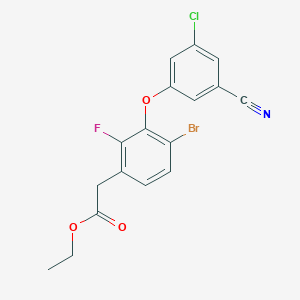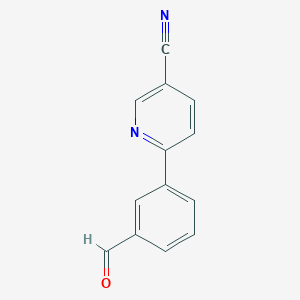
6-(3-Formylphenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Formylphenyl)nicotinonitrile is an organic compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol It features a nicotinonitrile core substituted with a formyl group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Formylphenyl)nicotinonitrile typically involves the reaction of nicotinonitrile with a formylating agent under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where nicotinonitrile is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Formylphenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or amines in the presence of catalysts.
Major Products Formed:
Oxidation: 6-(3-Carboxyphenyl)nicotinonitrile.
Reduction: 6-(3-Hydroxymethylphenyl)nicotinonitrile.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Formylphenyl)nicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Formylphenyl)nicotinonitrile largely depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl and nitrile groups are key functional groups that interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
6-(3-Carboxyphenyl)nicotinonitrile: An oxidized derivative with a carboxylic acid group.
6-(3-Hydroxymethylphenyl)nicotinonitrile: A reduced derivative with a hydroxymethyl group.
Nicotinonitrile: The parent compound without the formyl substitution.
Uniqueness: 6-(3-Formylphenyl)nicotinonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
769972-01-2 |
|---|---|
Molecular Formula |
C13H8N2O |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(3-formylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O/c14-8-12-5-2-6-15-13(12)11-4-1-3-10(7-11)9-16/h1-7,9H |
InChI Key |
SUFYQBNNXATHMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C#N)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)C=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


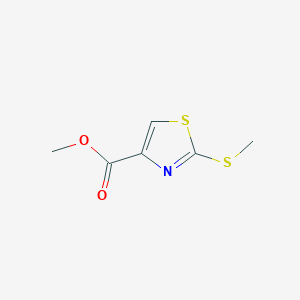
![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3283523.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B3283534.png)


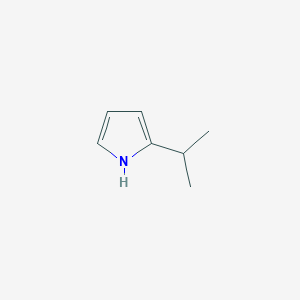
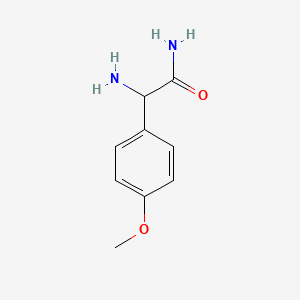

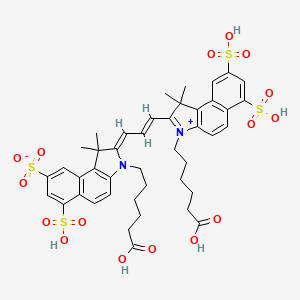
![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)
